molecular formula C10H12F3N3 B11730766 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11730766
M. Wt: 231.22 g/mol
InChI Key: JKLOWATZENRBDW-MRVPVSSYSA-N
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Description

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidine in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP. The reaction is carried out in a solvent such as 1,4-dioxane, with a base like tBuONa to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed amination reaction. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m1/s1

InChI Key

JKLOWATZENRBDW-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N

Canonical SMILES

C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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